N~1~-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE
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Overview
Description
N~1~-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its complex structure, which includes a phenyl ring substituted with methyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with 3-chloropropionyl chloride to form an intermediate amide. This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N1-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or piperidine rings are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N~1~-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N1-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE can be compared with other similar compounds such as N1-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)BUTANAMIDE and N1-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PENTANAMIDE.
Uniqueness
The uniqueness of N1-(2,5-DIMETHYLPHENYL)-3-(4-METHYLPIPERIDINO)PROPANAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl ring with methyl substitutions and a piperidine ring makes it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-6-9-19(10-7-13)11-8-17(20)18-16-12-14(2)4-5-15(16)3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDNQJSRFAGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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